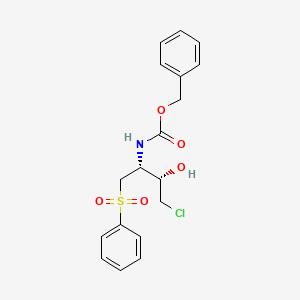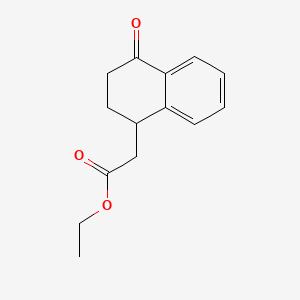
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the reaction of ethyl acetate with a naphthalene derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the naphthalene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with ethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.
化学反应分析
Types of Reactions
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Ethyl 2-(4-Oxo-1,2,3,4-tetrahydrobenzofuran-1-yl)acetate
Uniqueness
Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is unique due to its specific naphthalene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
ethyl 2-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3 |
InChI 键 |
GOFJIERCRCVQPF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CCC(=O)C2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


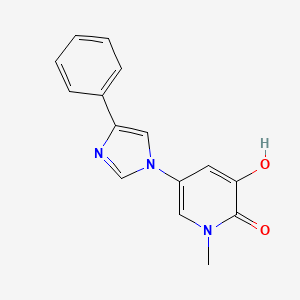
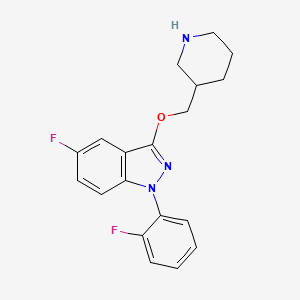
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
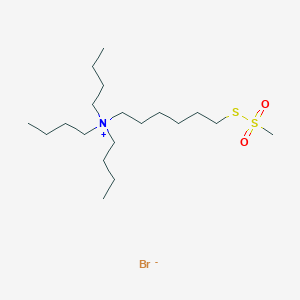
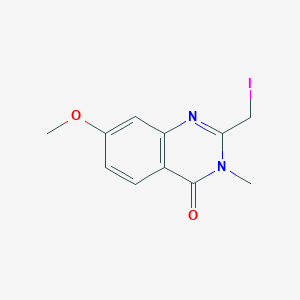
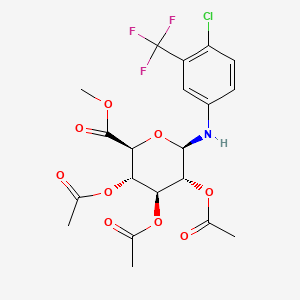
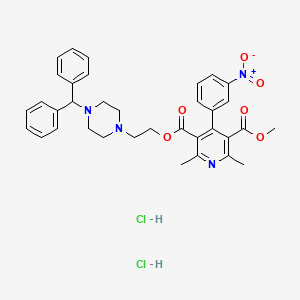
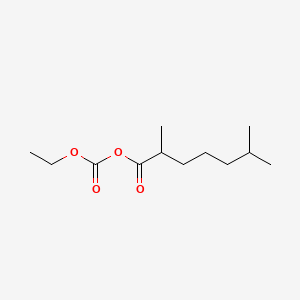
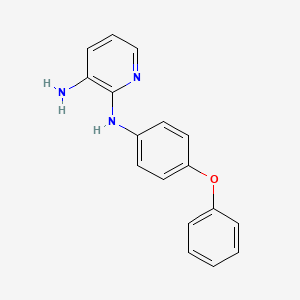
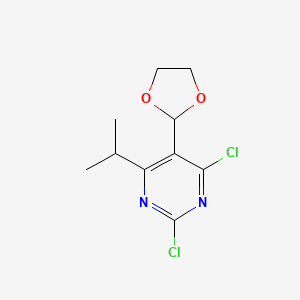
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
